![molecular formula C18H21N3O5 B2805512 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034496-73-4](/img/structure/B2805512.png)
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has an indole group, which is a common structure in many natural products and pharmaceuticals. It also contains a carboxamide group, which is often found in peptide bonds in proteins. The presence of the dioxopyrrolidin group suggests that this compound might be a part of a larger polymer structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the methoxy group, and the coupling of the dioxopyrrolidin and carboxamide groups. Without specific information, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole ring system is aromatic, which would contribute to the compound’s stability. The carboxamide group could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar indole ring. Its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
- Drug-Like Properties : High metabolic stability, negligible hepatotoxicity, and weak inhibition of cytochrome P450 isoforms .
- Promising Compounds : Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited excellent activities .
Anticonvulsant Properties
Anti-Fibrotic Activities
Antibacterial Activity
Mechanism of Action
Target of Action
The primary target of this compound is the voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons and muscle cells, making them key targets for drugs with neurological and cardiovascular effects.
Mode of Action
The compound interacts with its targets at high concentrations of 100 µM or 500 µM
Biochemical Pathways
The modulation of sodium and calcium channels can affect a variety of biochemical pathways. For instance, it can influence the excitability of neurons , potentially leading to anticonvulsant effects . The compound’s effect on calcium channels might also impact intracellular calcium signaling , which is involved in numerous cellular processes.
Result of Action
The compound has demonstrated potent anticonvulsant properties in animal seizure models . It also showed effectiveness in various pain models, suggesting potential analgesic effects . These results indicate that the compound’s action on sodium and calcium channels can lead to significant molecular and cellular effects.
Future Directions
properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-25-13-3-2-12-10-15(20-14(12)11-13)18(24)19-6-8-26-9-7-21-16(22)4-5-17(21)23/h2-3,10-11,20H,4-9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBPCHPQOGLMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCOCCN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide |
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